molecular formula C18H27NO3 B3240710 cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate CAS No. 1445951-49-4

cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Cat. No.: B3240710
CAS No.: 1445951-49-4
M. Wt: 305.4 g/mol
InChI Key: YJCUXQUZEWBFSG-JKSUJKDBSA-N
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Description

cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H27NO3 It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Conditions often involve the use of bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, it can be used to study the effects of piperidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.

Medicine: The compound may have potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
  • cis-4-Hydroxy-3-methylpiperidine-1-carboxylate
  • 3-Methylbenzyl piperidine-1-carboxylate

Uniqueness: cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and 3-methylbenzyl groups. These groups confer specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCUXQUZEWBFSG-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H]2CN(CC[C@H]2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110516
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-49-4
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(3-methylphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Reactant of Route 2
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Reactant of Route 4
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Reactant of Route 5
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Reactant of Route 6
cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

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